Binucleine 2 - 220088-42-6

Binucleine 2

Catalog Number: EVT-446829
CAS Number: 220088-42-6
Molecular Formula: C13H11ClFN5
Molecular Weight: 291.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Binucleine 2 has emerged as a significant molecule in the study of cell division, particularly in the context of Aurora B kinase inhibition. Aurora kinases are critical enzymes that regulate various stages of mitosis, and their activity is crucial for proper cell division. Inhibitors like Binucleine 2 are valuable tools for dissecting the complex processes of cytokinesis and have potential therapeutic implications, especially in cancer treatment where cell division is often dysregulated2.

Aurora B Kinase Inhibitors

Relevance: While the provided abstracts do not disclose the specific structure of Binucleine 2, they highlight its function as a highly isoform-specific inhibitor of Drosophila Aurora B kinase [, ]. This functional similarity directly relates Aurora B Kinase Inhibitors to Binucleine 2 as they share the same protein target and likely similar mechanisms of action. This suggests a potential structural similarity between Binucleine 2 and known Aurora B Kinase Inhibitors.

Protein Phosphatase 2A (PP2A) Activators

Relevance: Research using Binucleine 2 to inhibit Aurora B kinase revealed that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B activity during meiosis in Drosophila oocytes [, ]. The study demonstrates that PP2A likely counteracts Aurora B kinase by dephosphorylating spindle-associated proteins [, ]. This opposing action suggests that activating PP2A could mimic or enhance the effects of Binucleine 2, making PP2A activators indirectly related compounds.

Applications in Various Fields

Cell Division and Cancer Research

The application of Binucleine 2 in the field of cell division is profound, as it provides a clearer understanding of the role of Aurora B kinase in cytokinesis. This understanding is particularly relevant in cancer research, where the inhibition of kinases involved in cell division can be a potent therapeutic strategy. By revealing that Aurora B kinase is not required for contractile ring ingression, Binucleine 2 helps refine the targets for anti-cancer drugs and contributes to the development of more specific treatments2.

Biochemistry and Structural Biology

In biochemistry and structural biology, Binucleine 2 serves as a molecular probe to investigate the structure-activity relationships of enzymes. The identification of the specific residue that confers specificity to Aurora B kinase by Binucleine 2 can guide the design of other selective inhibitors. This can lead to a better understanding of enzyme mechanisms and the development of drugs with fewer off-target effects2.

Comparative Enzymology

While Binucleine 2 is specific to Drosophila Aurora B kinase, its study provides a template for comparative enzymology. By understanding how Binucleine 2 interacts with its target in Drosophila, researchers can explore the conservation of this mechanism across different species. This can have implications for the study of cytokinesis in a broader range of organisms, potentially leading to cross-species insights into cell division processes2.

Overview

Binucleine 2 is a selective inhibitor of the Drosophila Aurora B kinase, a key regulator in cell division and an important target for cancer therapeutics. This compound has garnered attention due to its isoform-specific activity, which allows for targeted inhibition of Aurora B without affecting other kinases. The specificity is attributed to a unique residue within the active site of the enzyme, making Binucleine 2 a valuable tool for studying the mechanisms of cytokinesis and the role of Aurora kinases in cell cycle regulation .

Source and Classification

Binucleine 2 was first characterized in research focused on understanding the regulatory mechanisms of cytokinesis in animal cells. It is classified as an ATP-competitive inhibitor, with a reported inhibition constant (Ki) of approximately 0.36 µM . Its primary source is derived from synthetic processes aimed at developing Aurora kinase inhibitors for cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Binucleine 2 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified to introduce necessary functional groups.
  2. Reactions: The process often employs various organic reactions such as coupling reactions, cyclization, and functional group transformations to achieve the desired molecular structure.
  3. Purification: After synthesis, Binucleine 2 is purified using techniques like recrystallization or chromatography to ensure high purity necessary for biological assays.

The exact synthetic route may vary based on the specific laboratory protocols and the desired yield .

Molecular Structure Analysis

Structure and Data

Binucleine 2 has a complex molecular structure characterized by its unique arrangement of atoms that confer its biological activity. The molecular formula is C18H21N5C_{18}H_{21}N_5, and it features multiple rings and functional groups that are essential for its interaction with the Aurora B kinase.

  • Molecular Weight: Approximately 317.40 g/mol
  • 3D Structure: The compound adopts a three-dimensional conformation that allows it to fit into the active site of Aurora B, inhibiting its function effectively.

Crystallographic studies or computational modeling can provide further insights into its precise geometry and electronic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Binucleine 2 primarily acts through competitive inhibition of the Aurora B kinase by binding to its ATP-binding site. This interaction prevents ATP from binding, thereby inhibiting the phosphorylation activities essential for cell division.

  • Inhibition Mechanism: The binding of Binucleine 2 alters the conformation of Aurora B, reducing its activity during critical phases of cell division such as anaphase and cytokinesis.
  • Biological Assays: Various assays have demonstrated that treatment with Binucleine 2 results in aberrant cell division, leading to binucleate cells due to failed cytokinesis .
Mechanism of Action

Process and Data

The mechanism of action for Binucleine 2 involves several steps:

  1. Binding: The compound binds specifically to the active site of Aurora B kinase.
  2. Inhibition: This binding prevents ATP from attaching to the kinase, effectively halting its phosphorylation activity.
  3. Cell Cycle Arrest: As a result, cells treated with Binucleine 2 exhibit defects in cytokinesis, leading to abnormal cell division outcomes.

Experimental data indicate that this inhibition can be quantitatively assessed through various cellular assays measuring cell viability and division rates post-treatment with Binucleine 2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Binucleine 2 is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining appropriate handling procedures in laboratory settings .

Applications

Scientific Uses

Binucleine 2 has significant applications in cancer research due to its ability to selectively inhibit Aurora B kinase. Its uses include:

  • Cell Cycle Studies: Researchers utilize Binucleine 2 to investigate the dynamics of cell division, particularly during cytokinesis.
  • Cancer Therapeutics Development: As an isoform-specific inhibitor, it serves as a lead compound for developing targeted therapies against cancers characterized by aberrant Aurora kinase activity.
  • Biological Assays: It is employed in various assays designed to evaluate cellular responses to kinase inhibition, contributing valuable data towards understanding cancer biology.
Introduction

Overview of Binucleine 2: Definition and Biological Significance

Binucleine 2 (chemical name: N’-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide) is a small-molecule inhibitor with exceptional specificity for Drosophila Aurora B kinase, a master regulator of cell division. This ATP-competitive compound binds the kinase active site with a measured inhibition constant (Ki) of 0.36 µM, demonstrating >300-fold selectivity for Drosophila Aurora B over its Aurora A isoform and minimal activity against human or Xenopus laevis Aurora B kinases at concentrations ≤100 µM [1] [2] [5]. Structurally, Binucleine 2 (molecular weight: 291.71 g/mol, CAS RN: 220088-42-6) features a pyrazole core with meta-substituted aromatic rings critical for its hydrophobic interactions within the kinase hinge region [1] [5]. Its biological significance stems from its role as a chemical probe to dissect cytokinesis—the final stage of cell division where the contractile ring partitions the cytoplasm. By selectively inhibiting Aurora B kinase activity, Binucleine 2 decouples this kinase’s functions in chromosome segregation from its roles in cytoplasmic division, revealing stage-specific requirements in contractile ring dynamics [1] [2].

Table 1: Key Chemical and Biochemical Properties of Binucleine 2

PropertyValue
IUPAC NameN’-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide
Molecular FormulaC₁₃H₁₁ClFN₅
Molecular Weight291.71 g/mol
CAS RN220088-42-6
TargetDrosophila Aurora B kinase
Inhibition Constant (Ki)0.36 µM
ATP-CompetitiveYes
Specificity>300-fold selective vs. Drosophila Aurora A; inactive vs. human/Xenopus Aurora B

Historical Context and Discovery of Binucleine 2

Binucleine 2 emerged from a phenotypic screen designed to identify small molecules disrupting cytokinesis in Drosophila Kc167 cells. Initial observations revealed that treated cells exhibited multinucleation and mitotic defects phenocopying Aurora B depletion via RNA interference (RNAi), suggesting Aurora B as the putative target [1] [3]. Biochemical validation in 2010 by Smurnyy et al. confirmed this hypothesis: Purified Drosophila Aurora B kinase (complexed with its activator INCENP) was inhibited by Binucleine 2 with ATP-competitive kinetics, while Drosophila Aurora A remained unaffected even at 100 µM [1] [4].

A breakthrough was the identification of Ile 132 as the molecular determinant of specificity. Sequence alignment revealed that Drosophila Aurora B uniquely harbors isoleucine at residue 132—two positions C-terminal to the gatekeeper residue in the ATP-binding hinge region—where other Aurora kinases possess bulky aromatic residues (e.g., tyrosine). Docking simulations and mutagenesis demonstrated that hydrophobic interactions between Ile 132 and meta-substituents on Binucleine 2’s phenyl rings enable selective binding. "Humanizing" Drosophila Aurora B via an I132Y mutation abolished inhibition, while derivatives with 3-bromo or 3,4-dichloro substitutions exhibited enhanced potency (IC₅₀ = 0.9 µM and 2 µM, respectively), corroborating the predicted binding mode [1].

Table 2: Key Validation Experiments for Binucleine 2

ApproachFindingSignificance
Cellular RescueGFP-tagged I132Y mutant Aurora B restored normal division in Binucleine 2-treated Kc167 cellsConfirmed on-target cellular effects [1]
Derivative Screening3-Br analog (IC₅₀: 0.9 µM) 10x more potent than 4-Br analog (IC₅₀: 20 µM)Validated docking model; meta-substitution critical [1]
Cross-Species AssaysNo inhibition of human/Xenopus Aurora B at 100 µMHighlighted species-specific selectivity [1] [2]

Research Objectives and Knowledge Gaps

The primary research objectives driving Binucleine 2 studies are threefold:

  • Kinase Specificity Mechanisms: While Ile 132’s role is established, whether analogous residues in other kinases could be exploited for selective inhibitor design remains unexplored. Binucleine 2’s unique dependence on hydrophobic hinge interactions (contrasting typical hydrogen-bond-dominated kinase inhibitors) offers a new paradigm, yet its applicability to non-Aurora kinases is unverified [1].
  • Spatiotemporal Control in Cytokinesis: Binucleine 2 enabled temporal dissection of Aurora B functions. It rapidly blocks contractile ring assembly (within 2 min) when added pre-ingression but does not impair ring ingression once established. This implies Aurora B activity is dispensable for actomyosin contraction—a finding at odds with models proposing continuous kinase-dependent regulation [1] [2] [6]. The molecular basis for this stage-specific requirement and compensatory mechanisms are unresolved.
  • Comparative Evolutionary Biology: Binucleine 2’s inactivity against vertebrate Aurora B kinases underscores divergence in kinase-inhibitor interactions across species [1] [5]. Whether this reflects evolutionary adaptation in Drosophila cytokinesis or merely structural differences in the ATP pocket is unknown.

Critical knowledge gaps persist:

  • The identity of Aurora B substrates mediating contractile ring assembly versus ingression remains elusive.
  • Binucleine 2’s potential off-targets in Drosophila are uncharacterized, though rescue experiments suggest Aurora B is the primary target [1].
  • Its utility in developmental contexts (e.g., Drosophila embryogenesis) is underexploited despite being the sole Aurora B inhibitor active in this model organism [1] [3].

Table 3: Research Objectives and Associated Knowledge Gaps

ObjectiveKey Findings Using Binucleine 2Persisting Gaps
Define Aurora B’s role in cytokinesisRequired for ring assembly; dispensable for ingressionMechanisms enabling ingression without kinase activity?
Probe CPC complex regulationLocalization persists post-inhibitionDoes CPC scaffold function independently of kinase activity?
Exploit species selectivityInactive in human cellsCan the Ile 132 pocket be targeted in mammalian kinases?

Table 4: Compound Nomenclature for Binucleine 2

Identifier TypeName/Number
Common NameBinucleine 2
Systematic NameN’-[1-(3-Chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl-methanimidamide
CAS RN220088-42-6
SynonymsBIN2; HY-121998

Properties

CAS Number

220088-42-6

Product Name

Binucleine 2

IUPAC Name

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide

Molecular Formula

C13H11ClFN5

Molecular Weight

291.71 g/mol

InChI

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3

InChI Key

MNCYLHJHZOUDLB-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N

Synonyms

binucleine 2

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.